molecular formula C14H8ClFN4O2 B180407 N-(3-chloro-4-fluorophenyl)-6-nitroquinazolin-4-amine CAS No. 184356-50-1

N-(3-chloro-4-fluorophenyl)-6-nitroquinazolin-4-amine

Cat. No.: B180407
CAS No.: 184356-50-1
M. Wt: 318.69 g/mol
InChI Key: OXLCCXLHESAETR-UHFFFAOYSA-N
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Description

N-(3-chloro-4-fluorophenyl)-6-nitroquinazolin-4-amine is a synthetic organic compound that belongs to the quinazoline family This compound is characterized by the presence of a quinazoline core structure substituted with a 3-chloro-4-fluorophenyl group and a nitro group at the 6th position

Mechanism of Action

Target of Action

TCMDC-123784 primarily targets the Plasmodium falciparum cytoplasmic asparaginyl-tRNA synthetase (PfAsnRS) . PfAsnRS plays a crucial role in protein translation within the malaria parasite. By inhibiting PfAsnRS, TCMDC-123784 disrupts protein synthesis, affecting essential cellular processes.

Pharmacokinetics

TCMDC-123784 exhibits favorable pharmacokinetic properties, including low mammalian cell toxicity and a low propensity for resistance development . Its absorption, distribution, metabolism, and excretion (ADME) properties contribute to its efficacy.

Action Environment

Environmental factors play a crucial role in TCMDC-123784’s efficacy and stability. Factors such as temperature, pH, and host immune responses influence its action. Additionally, drug interactions and local variations impact its effectiveness in different regions.

: Read more about TCMDC-123784 in this research article

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-fluorophenyl)-6-nitroquinazolin-4-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Nitration: The nitration of quinazoline derivatives to introduce the nitro group at the 6th position.

    Halogenation: Introduction of the chloro and fluoro substituents on the phenyl ring.

    Amination: Coupling of the halogenated phenyl ring with the quinazoline core through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods for this compound often involve optimizing the reaction conditions to achieve high yields and purity. This includes the use of efficient catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-fluorophenyl)-6-nitroquinazolin-4-amine undergoes various chemical reactions, including:

    Substitution Reactions: The chloro and fluoro groups can be substituted with other nucleophiles under appropriate conditions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The compound can undergo oxidation to form quinazoline N-oxides.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).

    Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.

    Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA).

Major Products

    Aminated Derivatives: From reduction of the nitro group.

    Substituted Quinazolines: From nucleophilic substitution reactions.

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties
N-(3-chloro-4-fluorophenyl)-6-nitroquinazolin-4-amine has been investigated for its ability to inhibit specific kinases involved in cancer cell proliferation. Kinase inhibitors are crucial in targeting signaling pathways that promote cancer growth. Studies show that this compound can effectively reduce tumor growth in preclinical models by interfering with the molecular mechanisms that regulate cell division and survival.

Mechanisms of Action
The compound's mechanism involves the inhibition of tyrosine kinases, which play a vital role in various cellular processes, including growth factor signaling and cell cycle regulation. By blocking these pathways, this compound can induce apoptosis (programmed cell death) in cancer cells, making it a promising candidate for further development as an anticancer drug.

Biological Research

Tool Compound for Pathway Studies
In biological research, this compound serves as a tool compound to elucidate various biological pathways associated with cancer and other diseases. Researchers utilize this compound to identify molecular targets and understand the underlying mechanisms of disease progression .

Case Studies
Several studies have highlighted the effectiveness of this compound in laboratory settings. For instance, a study demonstrated that treatment with this compound led to significant reductions in cell viability in various cancer cell lines, including breast and lung cancer cells. The results indicated that the compound's activity was dose-dependent, showcasing its potential as a therapeutic agent.

Industrial Applications

Synthesis of Complex Organic Molecules
this compound is also employed in the synthesis of other complex organic molecules and pharmaceuticals. Its structural properties allow it to serve as a precursor or intermediate in the development of novel compounds with potential therapeutic applications.

Data Tables

Application Area Description
Medicinal ChemistryInvestigated as an anticancer agent targeting specific kinases involved in cell proliferation.
Biological ResearchUsed as a tool compound to study biological pathways related to cancer and other diseases.
Industrial ApplicationsEmployed in synthesizing complex organic molecules and pharmaceuticals.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-chloro-4-fluorophenyl)-6-nitroquinazolin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of chloro, fluoro, and nitro groups enhances its binding affinity and selectivity towards specific molecular targets, making it a valuable compound in drug discovery and development.

Biological Activity

N-(3-chloro-4-fluorophenyl)-6-nitroquinazolin-4-amine is a compound of significant interest in medicinal chemistry, particularly for its potential as an anticancer agent. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound features a quinazoline core substituted with a chloro and a fluorine atom on the phenyl ring, along with a nitro group. This structural configuration is crucial for its biological activity, particularly in targeting specific kinases involved in cancer progression.

The primary mechanism of action for this compound is its role as an inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. The compound binds to the ATP-binding site of EGFR, inhibiting its kinase activity, which leads to:

  • Inhibition of cell growth and proliferation : By blocking EGFR phosphorylation, the compound disrupts downstream signaling pathways such as Akt and ERK that are critical for cancer cell survival .
  • Induction of apoptosis : The inhibition of these pathways can trigger programmed cell death in cancer cells.

Anticancer Activity

Research indicates that this compound exhibits potent cytotoxic effects against various cancer cell lines. The following table summarizes its efficacy against different cancer types:

Cell LineIC50 (nM)Reference
A43120.72
A5495.0
NCI-H197510.2
MCF-728.0
DU14515.0

Comparison with Other Inhibitors

In comparative studies, this compound has shown superior activity compared to established EGFR inhibitors like gefitinib and erlotinib:

CompoundIC50 (nM)Reference
This compound5.0
Gefitinib2.21
Erlotinib27.06

Case Studies

  • Study on Lung Cancer : A study conducted on lung cancer cell lines demonstrated that this compound effectively inhibited cell growth by targeting mutant forms of EGFR, showcasing its potential in treating resistant cancer types .
  • Mechanistic Insights : Molecular docking studies have illustrated the binding affinity of this compound to the EGFR active site, revealing interactions that stabilize the inhibitor within the binding pocket, thus enhancing its inhibitory effects.

Pharmacokinetics

The pharmacokinetic profile of this compound suggests favorable absorption and distribution characteristics. It is primarily metabolized in the liver, which is typical for compounds targeting intracellular receptors.

Properties

IUPAC Name

N-(3-chloro-4-fluorophenyl)-6-nitroquinazolin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8ClFN4O2/c15-11-5-8(1-3-12(11)16)19-14-10-6-9(20(21)22)2-4-13(10)17-7-18-14/h1-7H,(H,17,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXLCCXLHESAETR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1NC2=NC=NC3=C2C=C(C=C3)[N+](=O)[O-])Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8ClFN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10408139
Record name TCMDC-123784
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10408139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

184356-50-1
Record name TCMDC-123784
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10408139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.